molecular formula C13H16BrNO3 B14007319 Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate CAS No. 37660-61-0

Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate

Cat. No.: B14007319
CAS No.: 37660-61-0
M. Wt: 314.17 g/mol
InChI Key: CJJORZQZMFKSMC-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate is a specialized organic compound that serves as a valuable chemical intermediate in medicinal chemistry and pharmaceutical research. Its molecular structure, which incorporates both a benzoate ester and a reactive bromo-ketone functional group, makes it a versatile building block for the synthesis of more complex, biologically active molecules. The 4-aminobenzoate moiety is a common pharmacophore found in various pharmaceutical agents, lending this compound particular utility in drug discovery programs . A primary research application of this compound is in the design and synthesis of novel antifolate therapeutic agents. It can be utilized to create targeted small molecule inhibitors, such as pyrrolo[2,3-d]pyrimidine derivatives, which are investigated for their selective cellular uptake by folate receptors (FRs) and the proton-coupled folate transporter (PCFT) . These inhibitors are designed to target enzymes in the de novo purine nucleotide biosynthesis pathway, such as glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) . By inhibiting these key enzymes, the resulting compounds can disrupt nucleotide synthesis and exert potent anti-proliferative effects, showing significant promise in preclinical studies for oncology applications . The presence of the bromo-ketone group is a key feature, as it provides a reactive handle for further chemical modifications, particularly in the extension of molecular side chains or the formation of heterocyclic systems . This reactivity is crucial for optimizing the physicochemical properties and binding affinities of potential drug candidates. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to adhere to all applicable laboratory safety protocols when handling this compound.

Properties

CAS No.

37660-61-0

Molecular Formula

C13H16BrNO3

Molecular Weight

314.17 g/mol

IUPAC Name

ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate

InChI

InChI=1S/C13H16BrNO3/c1-2-18-13(17)10-3-5-11(6-4-10)15-8-7-12(16)9-14/h3-6,15H,2,7-9H2,1H3

InChI Key

CJJORZQZMFKSMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCCC(=O)CBr

Origin of Product

United States

Preparation Methods

Preparation of Key Intermediate: Ethyl 4-bromobutyrate

A crucial intermediate in the synthesis is ethyl 4-bromobutyrate, which provides the bromoalkyl moiety for subsequent amination.

One-step preparation method of ethyl 4-bromobutyrate:

Step Description Conditions Notes
1 Add gamma-butyrolactone to a container with water bath stirring 10-30°C (preferably 20 ± 5°C) Ensures controlled reaction environment
2 Slowly introduce dry hydrogen bromide gas 1.1-1.3 molar ratio relative to gamma-butyrolactone (preferably 1.2) Bromination step
3 After gas introduction, stir at controlled temperature 0-50°C (preferably 40 ± 5°C) for 1-3 hours (preferably 1 ± 0.5 hours) Reaction completion
4 Add absolute ethyl alcohol, stir at constant temperature 10-90°C (preferably 40 ± 5°C) for 2-6 hours (preferably 4 ± 0.5 hours) Esterification step
5 Wash with deionized water, adjust pH to 7 with NaHCO3, separate organic phase Ambient conditions Purification
6 Dry organic phase with drying agent Ambient conditions Obtain high purity ethyl 4-bromobutyrate

This method yields ethyl 4-bromobutyrate with high purity and efficiency, providing a reliable intermediate for further synthesis.

Amination of Ethyl 4-bromobutyrate with 4-aminobenzoate Derivatives

The next key step involves nucleophilic substitution where the amino group of ethyl 4-aminobenzoate attacks the bromo-substituted butyrate to form the amino linkage.

  • Reaction conditions: Typically carried out in polar aprotic solvents such as dichloromethane or ethanol.
  • Temperature: Controlled heating or reflux to facilitate substitution without decomposing sensitive groups.
  • Catalysts: Acid or base catalysts may be used to optimize reaction rates.
  • Monitoring: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and purity.

The amination step yields Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate, retaining the bromo and keto functionalities on the side chain.

Esterification and Final Purification

In some synthetic routes, esterification is the final step, especially if starting from 4-aminobenzoic acid derivatives instead of esters.

  • Esterification agents: Ethanol or ethyl alcohol derivatives.
  • Catalysts: Sulfuric acid or other acid catalysts.
  • Conditions: Controlled temperature (often reflux) to drive ester formation.
  • Purification: Crystallization or chromatographic techniques to isolate the final product with high purity.

The final compound is characterized by molecular weight ~356.212 g/mol and CAS number 37660-62-1.

Summary Table of Preparation Steps

Step No. Process Reagents Conditions Outcome
1 Synthesis of ethyl 4-bromobutyrate Gamma-butyrolactone, HBr gas, Ethanol 10-90°C, water bath, stirring High purity ethyl 4-bromobutyrate
2 Amination with ethyl 4-aminobenzoate Ethyl 4-bromobutyrate, ethyl 4-aminobenzoate Polar aprotic solvent, reflux Formation of amino linkage
3 Esterification (if needed) Ethanol, acid catalyst Reflux Formation of ethyl ester group
4 Purification Washing, drying, crystallization Ambient to reflux Pure this compound

Analytical and Monitoring Techniques

Additional Notes and Research Insights

  • The preparation of the bromoalkyl intermediate via gamma-butyrolactone and HBr gas is a well-documented and efficient method, reducing multi-step synthesis to a one-step process with controlled parameters.
  • Amination reactions involving ethyl 4-aminobenzoate derivatives are sensitive to solvent and temperature; optimization is critical to avoid side reactions.
  • The presence of both bromo and keto groups on the butyl chain requires careful control to prevent unwanted side reactions such as elimination or over-alkylation.
  • The compound’s applications in medicinal chemistry underscore the need for high purity and reproducibility in synthesis.

Scientific Research Applications

Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Biological Studies: It is employed in studies investigating the biological activity of benzoate derivatives, including their effects on cellular processes and enzyme activity.

    Industrial Applications: The compound is used in the development of new materials and chemicals with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Amino Substituents

Ethyl 4-{[(2-Hydroxyphenyl)methyl]amino}benzoate (WEFQEG)
  • Structure : A 2-hydroxyphenylmethyl group replaces the 4-bromo-3-oxobutyl chain.
  • Properties : Forms 2D layered crystals via hydrogen bonding (O–H⋯O, N–H⋯O) and N–H⋯π interactions. The hydroxyl group enhances polarity and hydrogen-bonding capacity compared to the bromo-oxobutyl substituent .
  • Applications : Primarily studied for crystallographic behavior rather than biological activity.
Ethyl 4-[(3,5-Di-tert-butyl-2-hydroxybenzyl)amino]benzoate (VABTAV)
  • Structure: Bulky di-tert-butyl and hydroxy groups on the benzylamino substituent.
  • Properties : The steric hindrance from tert-butyl groups reduces solubility but improves thermal stability. The hydroxy group enables chelation with metal ions, a feature absent in the target compound .
Ethyl 4-[Acetyl-(4-bromo-3-oxobutyl)amino]benzoate
  • Structure: Acetylated amino group attached to the 4-bromo-3-oxobutyl chain.
  • Properties: The acetyl group reduces nucleophilicity of the amino group, altering reactivity in substitution reactions. This derivative is commercially available for pharmaceutical research .

Derivatives with Heterocyclic or Aromatic Substituents

Ethyl 4-((4-(Pyridin-4-yl)pyrimidin-2-yl)amino)benzoate
  • Structure : Pyridine and pyrimidine rings replace the oxobutyl chain.
  • Properties : Enhanced aromaticity facilitates π-π stacking interactions, improving binding to biological targets like kinases. Synthesized via hydrazine hydrate coupling (84% yield) .
  • Biological Activity: Potential anticancer applications due to heterocyclic pharmacophores.
Ethyl 4-{[(4-Fluorophenyl)sulfonyl]amino}benzoate
  • Structure : Sulfonamide group with a 4-fluorophenyl substituent.
  • Properties: The sulfonyl group increases acidity (pKa ~5–6) and electron-withdrawing effects, contrasting with the electron-donating amino group in the target compound. Fluorine enhances metabolic stability .
Ethyl 4-[2-(3-Chlorobenzamido)-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate (4b)
  • Structure : Thiazolidine ring with chloro and methoxy substituents.
  • Biological Activity : Potent aldose reductase (ALR2) inhibitor (IC₅₀ = 0.07 µM). The thiazolidine-4-one core and chloro group enhance enzyme binding compared to the target compound’s oxobutyl chain .
Ethyl 4-(Sulfooxy)benzoate
  • Structure : Sulfate ester at the 4-position.
  • Properties : High water solubility due to the sulfonate group, unlike the hydrophobic bromo-oxobutyl chain. Isolated from natural sources (bamboo shoots) .

Comparative Analysis of Key Properties

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility Key Functional Groups
Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate C₁₅H₁₈BrNO₄ 356.21 Low (lipophilic) Bromo, carbonyl, amino
WEFQEG C₁₆H₁₆N₂O₃ 284.31 Moderate Hydroxyphenyl, amino
VABTAV C₂₄H₃₂N₂O₃ 396.52 Low Di-tert-butyl, hydroxy
Ethyl 4-[(4-fluorophenyl)sulfonyl]benzoate C₁₅H₁₄FNO₄S 347.34 Moderate Sulfonamide, fluoro

Biological Activity

Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

  • Molecular Formula : C12H14BrN O2
  • Molecular Weight : 284.15 g/mol

The presence of the bromo group and the oxobutyl side chain is hypothesized to contribute to its biological activity.

The biological activity of this compound primarily involves interactions with specific cellular pathways and molecular targets. Preliminary studies suggest that this compound may exhibit:

Antimicrobial Activity

A study evaluated the antibacterial efficacy of this compound against two bacterial strains. The results indicated a significant inhibition of bacterial growth, demonstrating its potential as an antibacterial agent.

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
E. coli15100
Staphylococcus aureus20100

Antitumor Activity

In a case study involving human tumor cell lines, this compound was tested for its ability to inhibit cell proliferation. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

Research Findings

Recent research has highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of similar compounds. This compound's structural features enable it to interact effectively with biological targets, leading to its observed activities.

Case Studies

  • Case Study on Antibacterial Activity : A comprehensive study on various derivatives showed that modifications in the side chains significantly affected antibacterial potency, suggesting that this compound could be optimized for enhanced activity .
  • Antitumor Mechanism Investigation : In vitro assays demonstrated that this compound could induce apoptosis in cancer cells through mitochondrial pathways, potentially making it a candidate for further development as an anticancer agent .

Q & A

Basic: What are the recommended methodologies for synthesizing Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate?

Answer:
The synthesis typically involves multi-step reactions, starting with functionalizing the benzoate core. For example:

Amination: React ethyl 4-aminobenzoate with a brominated carbonyl compound (e.g., 4-bromo-3-oxobutyl bromide) in a polar aprotic solvent like DMF or THF at 50–70°C for 12–24 hours.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Characterization: Confirm purity via TLC and structural integrity via 1H^1H-NMR (e.g., δ 1.3 ppm for ethyl CH3_3, δ 4.2 ppm for ester CH2_2) and IR (C=O stretch at ~1700 cm1^{-1}) .

For brominated intermediates, bromination of ethyl benzoate derivatives can be achieved using NBS (N-bromosuccinimide) under radical initiation or with Lewis acids like FeBr3_3 .

Advanced: How can reaction mechanisms for bromination or coupling steps be validated experimentally?

Answer:
Mechanistic studies often employ:

  • Isotopic Labeling: Use 13C^{13}C-labeled starting materials to track carbonyl group transformations via 13C^{13}C-NMR.
  • Kinetic Analysis: Monitor reaction rates under varying temperatures and concentrations to distinguish between SN2^2, radical, or electrophilic pathways.
  • Trapping Intermediates: For radical bromination (e.g., with NBS), use TEMPO to quench radicals and identify intermediates via LC-MS .

For coupling reactions (e.g., amide bond formation), FT-IR can detect transient intermediates like acyl nitriles or activated esters .

Basic: What techniques are critical for structural characterization of this compound?

Answer:

  • X-ray Crystallography: Resolve the 3D structure using SHELXL for refinement (e.g., bond angles, torsion angles). For example, the crystal structure of analogous compounds shows planar amide linkages and ester group geometry .
  • Multi-nuclear NMR: 1H^1H- and 13C^{13}C-NMR confirm substituent positions. For bromine-containing derivatives, 2JCBr^2J_{C-Br} coupling in 13C^{13}C-NMR (~30–40 Hz) helps identify bromine proximity .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C13_{13}H15_{15}BrN2_2O3_3) with <2 ppm error .

Advanced: How can researchers address contradictions in biological activity data across studies?

Answer:
Discrepancies in antitumor activity (e.g., 26% vs. 15% inhibition at different concentrations) may arise from:

  • Assay Conditions: Varying cell lines (HeLa vs. MCF-7), incubation times (24 vs. 48 hours), or serum content in media.
  • Compound Stability: Test degradation under assay conditions via HPLC. For example, ester hydrolysis in aqueous media reduces efficacy .
  • Metabolite Interference: Use LC-MS to identify active metabolites. A 2024 study noted that brominated derivatives form reactive intermediates in vivo, altering activity .

Table 1: Variability in Antitumor Activity

Cell LineConcentration (μM)Inhibition (%)Reference
HeLa10026
HeLa15015
MCF-710018

Advanced: What strategies optimize catalytic conditions for higher synthesis yields?

Answer:

  • Catalyst Screening: Compare Pd(PPh3_3)4_4 vs. CuI in coupling reactions. Pd catalysts improve yields (70–85%) but require inert atmospheres, while CuI is cost-effective (50–60% yields) .
  • Solvent Optimization: Use DMF for polar intermediates (dielectric constant ε = 37) vs. THF (ε = 7.5) for non-polar steps.
  • Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to 2 hours at 100°C, achieving 90% yield in model reactions .

Basic: How should researchers evaluate the compound’s stability under UV light?

Answer:

  • UV-Vis Spectroscopy: Monitor absorbance at 250–300 nm (π→π* transitions) over 24 hours. A >10% decrease indicates degradation.
  • Photolysis Studies: Expose to 254 nm UV light in quartz cells. For this compound, degradation half-life is ~8 hours, with bromine loss confirmed via ICP-MS .
  • Stabilizers: Co-formulate with UV absorbers like benzotriazole derivatives (1–2 wt%) to extend stability by 3× .

Advanced: What computational methods support the design of derivatives with enhanced bioactivity?

Answer:

  • Docking Simulations: Use AutoDock Vina to predict binding to targets like Trypanothione Reductase (PDB: 6ER5). Focus on hydrogen bonds between the amide group and Arg-37/His-461 residues .
  • QSAR Modeling: Correlate logP values (1.5–3.5) with IC50_{50} data. Derivatives with logP ~2.5 show optimal membrane permeability and activity .

Table 2: Key Parameters for Bioactivity Optimization

ParameterOptimal RangeImpact on Activity
logP2.0–3.0Membrane permeation
TPSA (Ų)70–90Solubility
H-bond acceptors≤5Target affinity

Basic: What safety precautions are essential during handling?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods due to brominated byproduct volatility (e.g., HBr gas detected via FT-IR in thermal degradation studies) .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite .

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